molecular formula C19H22N4O4 B2899426 Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-63-4

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2899426
CAS No.: 922095-63-4
M. Wt: 370.409
InChI Key: QKSQPBZIHQVPNF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring, a pyridazine ring, and an ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of piperazine and pyridazine rings, along with the ester functional group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known as dihydropyridazines. Its structure can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure includes a phenyl group, a piperazine moiety, and a carboxylate functional group, which contribute to its biological activity.

1. Cannabinoid Receptor Interaction

Recent studies have highlighted the compound's interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that derivatives of pyridazinone, including this compound, exhibit high affinity for CB2 receptors, with some showing Ki values in the low nanomolar range. For instance, a related compound demonstrated a Ki value of 2.0 ± 0.81 nM for CB2 receptor binding . This suggests potential applications in modulating cannabinoid signaling pathways, which are crucial in various physiological processes.

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A comparative study showed that compounds with similar structures had IC50 values ranging from 5 µM to 20 µM against different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound's affinity for cannabinoid receptors suggests it may act as an inverse agonist or antagonist, potentially influencing pain modulation and inflammation .
  • Apoptosis Induction: Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Cannabinoid Receptor Modulation

In a study examining the pharmacological profile of various pyridazinone derivatives, this compound was evaluated for its ability to displace radiolabeled ligands from CB2 receptors. The results indicated that this compound effectively displaced more than 70% of the ligand at concentrations lower than 10 µM, highlighting its potential as a selective modulator of cannabinoid signaling .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed in breast and lung cancer cells, with IC50 values around 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
Cannabinoid Receptor BindingCB2 ReceptorHigh affinity (Ki = 2.0 nM)
Antitumor ActivityVarious Cancer LinesIC50 = 10 µM
Apoptosis InductionCancer CellsIncreased apoptosis

Properties

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-3-27-19(26)18-16(22-11-9-21(10-12-22)14(2)24)13-17(25)23(20-18)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSQPBZIHQVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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